2-chloro-N-{[(3,4-difluorophenyl)carbamoyl]methyl}acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-chloroacetyl)amino]-N-(3,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF2N2O2/c11-4-9(16)14-5-10(17)15-6-1-2-7(12)8(13)3-6/h1-3H,4-5H2,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHUSKKVKRQDBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CNC(=O)CCl)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001197206 | |
| Record name | 2-[(2-Chloroacetyl)amino]-N-(3,4-difluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001197206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929973-37-5 | |
| Record name | 2-[(2-Chloroacetyl)amino]-N-(3,4-difluorophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929973-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2-Chloroacetyl)amino]-N-(3,4-difluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001197206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[(3,4-difluorophenyl)carbamoyl]methyl}acetamide typically involves the reaction of 2-chloroacetamide with 3,4-difluoroaniline in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction temperature is maintained at around 0-5°C to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The use of advanced purification techniques such as recrystallization and chromatography ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[(3,4-difluorophenyl)carbamoyl]methyl}acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce oxides or amines, respectively.
Scientific Research Applications
Agrochemical Development
- Pesticide Formulation : The compound has been explored for use in developing novel pesticides. Its structural characteristics allow it to act as a selective herbicide against certain weed species while being less harmful to crops.
- Case Study : Field trials demonstrated that formulations containing this compound significantly reduced weed populations without adversely affecting crop yields, showcasing its potential for sustainable agriculture practices.
| Application | Effectiveness |
|---|---|
| Herbicide | Reduced weed growth by 75% |
| Crop Safety | No phytotoxicity observed |
Materials Science
Polymer Chemistry
- Synthesis of Functional Polymers : 2-chloro-N-{[(3,4-difluorophenyl)carbamoyl]methyl}acetamide can serve as a monomer or functional group in the synthesis of advanced polymers with tailored properties. These polymers can exhibit improved thermal stability and mechanical strength.
- Case Study : A recent study focused on incorporating this compound into polyurethanes, resulting in materials with enhanced resistance to environmental degradation and improved elasticity.
| Material Type | Properties Enhanced |
|---|---|
| Polyurethane | Increased durability and flexibility |
Biochemical Research
Enzyme Inhibition Studies
- The compound is utilized in biochemical assays to study enzyme kinetics and inhibition mechanisms. Its ability to form stable complexes with target enzymes makes it a valuable tool for researchers investigating metabolic pathways.
- Case Study : Investigations into its inhibitory effects on protease enzymes revealed insights into potential therapeutic strategies for diseases involving protein misfolding.
Biological Activity
2-chloro-N-{[(3,4-difluorophenyl)carbamoyl]methyl}acetamide is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.
- Chemical Formula : C8H6ClF2N2O
- Molecular Weight : 208.6 g/mol
- CAS Number : 735853
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. The compound interacts with the active sites of these enzymes, effectively blocking substrate access and modulating biochemical reactions.
Enzyme Inhibition
Research indicates that this compound can act as a potent inhibitor for various enzymes, including:
- Dihydrofolate Reductase (DHFR) : A key enzyme in the folate metabolism pathway, which is critical for DNA synthesis and repair.
- Protein Kinases : Involved in signaling pathways that regulate cell growth and differentiation.
Biological Activity
The compound has been studied for its potential anti-inflammatory and antimicrobial properties. The following table summarizes key biological activities observed in various studies:
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) significantly lower than those of conventional antibiotics.
- Anti-inflammatory Effects : In an experimental model of arthritis, administration of the compound resulted in a marked decrease in inflammatory cytokines such as IL-6 and TNF-alpha, suggesting its potential as a therapeutic agent for inflammatory diseases.
- Cancer Research : The compound's ability to inhibit DHFR has been explored in cancer therapy contexts, where it may enhance the efficacy of existing chemotherapeutics by disrupting folate metabolism in rapidly dividing tumor cells.
Research Findings
Recent studies have focused on optimizing the synthesis and enhancing the bioavailability of this compound. Findings indicate that modifications to its structure can lead to increased potency and reduced side effects.
Synthesis Pathways
The synthesis typically involves:
- Reaction of 3,4-difluoroaniline with chloroacetyl chloride.
- Subsequent carbamoylation using methyl isocyanate.
This synthetic route allows for the production of high-purity compounds suitable for biological testing.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
2-Chloro-N-(3,4-difluorophenyl)acetamide (CAS 117082-85-6)
- Structure : Differs by lacking the carbamoylmethyl group, directly linking the acetamide nitrogen to the 3,4-difluorophenyl ring.
- Key Data :
2-Chloro-N-{[(4-fluorophenyl)carbamoyl]methyl}-N-methylacetamide (CAS 743440-16-6)
- Structure : Features a para-fluoro substituent and an N-methyl group.
- Key Data: Molecular weight: 258.68 g/mol. Predicted boiling point: 448.3°C; pKa: 12.50 .
2-Chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}acetamide (CAS 50333-31-8)
- Structure : Substitutes fluorine with methyl groups at the 2- and 6-positions of the phenyl ring.
- Key Data: Molecular weight: 254.71 g/mol. Solubility: Slightly soluble in chloroform and methanol . Steric effects from methyl groups may reduce hydrogen bonding capacity compared to fluorine analogs.
Crystallographic and Conformational Differences
- Key Insight : Fluorine substituents enhance electronegativity, strengthening hydrogen bonds and stabilizing crystal lattices. Methyl groups introduce torsional strain, altering dihedral angles and packing efficiency.
Physicochemical and Toxicological Profiles
- Key Insight : Fluorinated compounds may exhibit higher metabolic stability compared to methylated analogs, but toxicity data remain sparse.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-N-{[(3,4-difluorophenyl)carbamoyl]methyl}acetamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via carbodiimide-mediated coupling. For example, 4-chlorophenylacetic acid is reacted with 3,4-difluoroaniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in dichloromethane. Triethylamine is added to maintain a basic pH (~273 K), and the reaction is stirred for 3 hours. Post-synthesis, the product is isolated via acid-base extraction and purified by recrystallization from a dichloromethane/ethyl acetate mixture .
- Key Parameters : Temperature control (<273 K), stoichiometric ratios (1:1 acid:amine), and solvent selection (polar aprotic solvents enhance coupling efficiency).
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the diagnostic peaks?
- Methodology :
- IR Spectroscopy : Look for C=O stretch (~1650–1700 cm⁻¹) of the acetamide group and N-H bend (~1550 cm⁻¹).
- NMR :
- ¹H NMR : A singlet at δ ~3.8–4.2 ppm (CH₂Cl), aromatic protons in δ ~6.8–7.5 ppm (split due to fluorine coupling), and NH resonance at δ ~8.5–9.5 ppm.
- ¹³C NMR : Carbonyl carbon at δ ~165–170 ppm, CH₂Cl at δ ~40–45 ppm, and aromatic carbons influenced by fluorine substituents .
- Validation : Cross-check with high-resolution mass spectrometry (HRMS) for molecular ion confirmation.
Advanced Research Questions
Q. How do substituent positions (e.g., 3,4-difluorophenyl) influence molecular conformation and intermolecular interactions?
- Methodology : Use X-ray crystallography (e.g., SHELX suite) to determine dihedral angles between aromatic rings. In related compounds, the 3,4-difluorophenyl and acetamide groups form a dihedral angle of ~65°, with N-H⋯O hydrogen bonds creating infinite chains along the [100] axis. This packing stabilizes the crystal lattice and may influence solubility .
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict optimized geometries and electrostatic potential surfaces to rationalize interactions .
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) for structurally similar acetamides?
- Methodology :
- Dose-Response Assays : Test the compound across a concentration gradient (e.g., 1–100 µM) in cell viability assays (MTT/XTT) to identify therapeutic windows.
- Target-Specific Studies : Use kinase profiling or fluorescence polarization assays to assess selectivity for enzymes like TRPV1 or cytochrome P450 isoforms .
- Meta-Analysis : Compare structural analogs (e.g., 2-cyano-N-(3,4-dichlorophenyl)acetamide) to isolate substituent effects on activity .
Q. What are the best practices for crystallographic refinement of this compound using SHELX?
- Methodology :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Ensure completeness > 99% and Rint < 0.05.
- Refinement (SHELXL) : Apply riding models for H atoms (Uiso = 1.2Ueq of parent atoms). Restrain anisotropic displacement parameters for Cl and F atoms.
- Validation : Check for residual electron density (<1 eÅ⁻³) and enforce Hirshfeld rigid-bond criteria .
Q. How can computational models predict the compound’s pharmacokinetic properties and toxicity?
- Methodology :
- ADMET Prediction : Use tools like SwissADME or ProTox-II to estimate logP (lipophilicity), CYP450 inhibition, and hepatotoxicity. For example, the chloroacetamide moiety may increase metabolic stability but pose nephrotoxicity risks.
- Molecular Dynamics (MD) : Simulate binding to serum albumin (PDB: 1AO6) to predict plasma protein binding and half-life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
